molecular formula C20H24N6O4S B2798159 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide CAS No. 899755-83-0

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide

Cat. No.: B2798159
CAS No.: 899755-83-0
M. Wt: 444.51
InChI Key: ZIFKTJCGKUNGIK-UHFFFAOYSA-N
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Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H24N6O4S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications

Behavioral Pharmacology and Antidepressant Potential

Research on compounds such as AR-A000002, which shares structural motifs with piperazine derivatives, has explored their anxiolytic and antidepressant potential. These studies have demonstrated the utility of 5-HT1B antagonists in the treatment of both anxiety and affective disorders, highlighting the potential of similar compounds in behavioral pharmacology and the treatment of mental health conditions (Hudzik et al., 2003).

Role in Insomnia Treatment

Compounds like Zaleplon, with a non-benzodiazepine structure, have been introduced for clinical use in treating insomnia. This research emphasizes the role of such compounds in sleep management, suggesting potential applications for structurally related compounds in addressing sleep disorders (Heydorn, 2000).

DNA Interaction and Drug Design

Studies on Hoechst 33258 and its analogues, which bind to the minor groove of DNA, have provided insights into the molecular basis for DNA sequence recognition and binding. This research could inform the design of drugs based on similar compounds, with applications ranging from chemotherapy to molecular biology tools (Issar & Kakkar, 2013).

Metabolism and Cytochrome P450 Enzyme Modulation

The understanding of how arylpiperazine derivatives are metabolized has implications for the treatment of depression, psychosis, or anxiety. The metabolism pathways, including CYP3A4-dependent N-dealkylation, provide insights into the pharmacological actions of these compounds, suggesting a basis for exploring similar compounds' effects on drug metabolism (Caccia, 2007).

Pharmacological Profile Improvement

The stereochemistry of compounds like phenylpiracetam and its derivatives has been linked to their pharmacological profiles, including memory facilitation and cognitive function improvement. This research underscores the importance of structural considerations in drug development for central nervous system agents (Veinberg et al., 2015).

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-23-9-11-24(12-10-23)25-16-8-4-5-14(16)19(22-20(25)28)31-13-18(27)21-15-6-2-3-7-17(15)26(29)30/h2-3,6-7H,4-5,8-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFKTJCGKUNGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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